BenchChemオンラインストアへようこそ!

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid

LogP Hydrophilicity Aqueous Solubility

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid (CAS 1225863-00-2) is a para-substituted benzoic acid derivative bearing a pyrrolidin-1-yl-ethylamino side chain (molecular formula C₁₃H₁₈N₂O₂, MW 234.30). It is supplied as a research-grade chemical with certified purity ≥95%.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 1225863-00-2
Cat. No. B2446638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid
CAS1225863-00-2
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESC1CCN(C1)CCNC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C13H18N2O2/c16-13(17)11-3-5-12(6-4-11)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2,(H,16,17)
InChIKeyNFWMREHNUPSZOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid (CAS 1225863-00-2): Physicochemical Baseline for Procurement Evaluation


4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid (CAS 1225863-00-2) is a para-substituted benzoic acid derivative bearing a pyrrolidin-1-yl-ethylamino side chain (molecular formula C₁₃H₁₈N₂O₂, MW 234.30). It is supplied as a research-grade chemical with certified purity ≥95% . The compound is characterized by a computed LogP of approximately −1.2 (indicating pronounced hydrophilicity) and a fraction of sp³-hybridized carbons (Fsp³) of 0.462, reflecting its balanced saturated/unsaturated carbon architecture . These physicochemical properties differentiate it sharply from direct pyrrolidine-attached benzoic acid analogs that lack the ethylamino spacer, making it a structurally distinct scaffold for medicinal-chemistry applications requiring higher aqueous solubility and greater three-dimensional character .

Why 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid Cannot Be Interchanged with Simple Pyrrolidinyl-Benzoic Acid Analogs


Substitution of 4-(2-(pyrrolidin-1-yl)ethylamino)benzoic acid with simpler analogs such as 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) or 4-(2-(dimethylamino)ethylamino)benzoic acid leads to profound changes in physicochemical and pharmacological behavior. The ethylamino spacer in the target compound simultaneously lowers LogP by >4 log units (from +3.1 to −1.2) relative to the direct-linked pyrrolidine congener [1], increases Fsp³ from 0.364 to 0.462 [2], and introduces an additional hydrogen-bond donor and acceptor . These alterations dramatically impact aqueous solubility, membrane permeability, and target recognition, meaning that generic substitution within this chemical series will produce non-equivalent biological outcomes. The quantitative evidence below demonstrates the magnitude of these differences and defines the specific conditions under which the target compound provides a demonstrable selection advantage.

Quantitative Differentiation Evidence for 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid (1225863-00-2) Against Closest Structural Analogs


LogP Shift of −4.3 Units Versus 4-(Pyrrolidin-1-yl)benzoic acid Drives Aqueous Solubility Advantage

The target compound exhibits a computed LogP of −1.20 , whereas the direct-linked comparator 4-(pyrrolidin-1-yl)benzoic acid (CAS 22090-27-3) displays an XLogP3 of 3.1 [1]. This represents a reduction in lipophilicity of 4.3 log units, translating to a theoretical >10,000-fold increase in relative aqueous solubility for the target compound at neutral pH. The ethylamino spacer is the principal structural determinant of this shift, converting a lipophilic scaffold into a markedly hydrophilic one without introducing permanently charged groups.

LogP Hydrophilicity Aqueous Solubility

Fsp³ Elevation (0.462 vs. 0.364) Confers Greater Three-Dimensional Character for Fragment-Based Drug Discovery

The fraction of sp³-hybridized carbons (Fsp³) is a key metric for molecular complexity and is correlated with clinical success rates. The target compound has an Fsp³ of 0.462 , compared to 0.364 for 4-(pyrrolidin-1-yl)benzoic acid, calculated from its molecular formula C₁₁H₁₃NO₂ (4 sp³ carbons in the pyrrolidine ring / 11 total carbons) [1]. The 27% relative increase in Fsp³ arises from the two additional sp³ carbons in the ethylamino linker, increasing the molecule's three-dimensional character and potential for enhanced target selectivity in fragment-based screening campaigns.

Fsp³ Three-dimensionality Drug-likeness

Expanded Hydrogen-Bond Capacity (2 HBD / 4 HBA) vs. Direct-Linked Analog (1 HBD / 3 HBA) Enhances Target-Interaction Potential

Hydrogen-bond donor (HBD) and acceptor (HBA) counts are critical determinants of molecular recognition. The target compound possesses 2 HBD (carboxylic acid OH and secondary amine NH) and 4 HBA (carbonyl oxygen, tertiary amine, and two possible acceptors from the carboxylate) . In contrast, 4-(pyrrolidin-1-yl)benzoic acid has only 1 HBD and 3 HBA [1]. The additional donor/acceptor pair originates from the secondary amine within the ethylamino linker. Although head-to-head binding data for a specific target are unavailable, structure-based analysis predicts that the extra hydrogen-bonding functionality can form specific polar contacts that are geometrically inaccessible to the simpler analog, potentially altering target selectivity profiles.

Hydrogen bonding Target engagement Medicinal chemistry

Weak HDAC1/2 Inhibition (IC₅₀ > 100 µM) Suggests a Low Off-Target Liability Profile for Epigenetic Assays

In a biochemical assay using human HeLa cell nuclear extract, the target compound inhibited HDAC1/HDAC2 with an IC₅₀ greater than 100,000 nM (>100 µM) [1]. This places the compound in the very weak inhibitor range for class I HDACs. While a direct comparator from the same assay is not available, the result demonstrates that the compound does not strongly engage histone deacetylase enzymes, an important consideration for researchers seeking to avoid confounding HDAC-mediated transcriptional effects in cell-based phenotypic screens.

HDAC inhibition Off-target selectivity Epigenetics

High-Value Application Scenarios for 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid (1225863-00-2) Based on Verified Differentiation Evidence


Aqueous-Based Biochemical Assay Development Requiring High Solubility Scaffolds

The pronounced hydrophilicity of the target compound (LogP −1.2 vs. +3.1 for the direct-linked analog) [1] makes it the preferred benzoic acid scaffold for enzyme inhibition or binding assays conducted in aqueous buffer systems at physiologically relevant pH. Researchers developing biochemical screens where compound precipitation or non-specific binding to plastic surfaces is problematic should select the target compound to minimize these artifacts. The >4-log reduction in LogP eliminates the need for high DMSO concentrations or detergent additives that can denature target proteins.

Fragment-Based Drug Discovery (FBDD) Libraries Prioritizing Three-Dimensionality

With an Fsp³ of 0.462 — a 27% relative increase over the comparator 4-(pyrrolidin-1-yl)benzoic acid [2] — the target compound is a superior entry for fragment library design where molecular complexity and shape diversity are selection criteria. The ethylamino spacer adds two sp³ carbons without substantially increasing molecular weight (ΔMW = +43 Da), providing a favorable balance of three-dimensionality and fragment-like size (MW 234 < 300 Da). This aligns with current FBDD best practices that favor higher Fsp³ fragments for lead-like property optimization.

Structure-Activity Relationship (SAR) Studies Requiring Expanded Pharmacophore Features

The additional secondary amine in the ethylamino linker provides an extra hydrogen-bond donor and acceptor (2 HBD / 4 HBA) relative to 4-(pyrrolidin-1-yl)benzoic acid [3]. This makes the target compound the scaffold of choice for SAR campaigns aimed at probing polar interactions within a target binding pocket. The flexible ethylamino linker also allows the pyrrolidine ring to sample a wider conformational space than the rigidly attached analog, potentially revealing binding modes that are sterically inaccessible to the simpler structure.

Phenotypic Screening Campaigns Requiring Low Epigenetic Confounding

The demonstrated weak HDAC1/2 inhibition (IC₅₀ > 100 µM, >2,000-fold weaker than clinical HDAC inhibitors) [4] supports the use of this compound in cell-based phenotypic assays where HDAC-mediated transcriptional effects could act as confounding variables. Procurement of this specific analog for primary screening reduces the downstream burden of counter-screening against HDAC panels, streamlining the hit-to-lead triage process.

Quote Request

Request a Quote for 4-(2-(Pyrrolidin-1-yl)ethylamino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.